molecular formula C24H31N3O2 B13353322 N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide

N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B13353322
M. Wt: 393.5 g/mol
InChI Key: JTPQIYRHKGBHPI-UHFFFAOYSA-N
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Description

N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique structure combining a piperidine ring, a biphenyl moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the reaction of ethylamine with a suitable ketone to form the piperidine ring.

    Biphenyl Formation: The biphenyl moiety can be synthesized via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Isoxazole Ring Formation: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the piperidine, biphenyl, and isoxazole fragments together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The biphenyl and isoxazole rings make this compound suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, while the biphenyl and isoxazole rings may interact with other proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpiperidin-4-yl)-1H-indazol-5-amine
  • N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide
  • (1-Ethylpiperidin-4-yl)acetic acid hydrate

Uniqueness

N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of a piperidine ring, a biphenyl moiety, and an isoxazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)-4-(1-ethylpiperidin-4-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H31N3O2/c1-3-27-13-11-18(12-14-27)20-9-10-22(21(16-20)19-7-5-4-6-8-19)25-24(28)23-15-17(2)29-26-23/h7,9-10,15-16,18H,3-6,8,11-14H2,1-2H3,(H,25,28)

InChI Key

JTPQIYRHKGBHPI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C)C4=CCCCC4

Origin of Product

United States

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